molecular formula C21H24N2O3 B041145 Mayumbine CAS No. 25532-45-0

Mayumbine

Cat. No. B041145
CAS RN: 25532-45-0
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-XIEZEKGWSA-N
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Description

Mayumbine is a natural compound with the molecular formula C21H24N2O3 . It is a type of alkaloid and is derived from the herbs of Rauvolfia vomitoria . It appears as a powder .


Molecular Structure Analysis

Mayumbine has a complex molecular structure with a total of 54 bonds, including 30 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

Mayumbine is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Its molecular weight is 352.4 g/mol .

Scientific Research Applications

Alzheimer’s Disease Modulation

19-epi-Ajmalicine has been studied as a multi-target directed ligand towards factors implicated in Alzheimer’s disease (AD). It has shown potential in modulating several disease-modifying targets, including amyloid beta, beta-secretase, monoaminoxidase-B, and cholinesterase . This compound, along with reserpine, has demonstrated neuroprotective activity against Aβ42 and H2O2 induced toxicity in PC12 cells, suggesting its potential for amelioration of AD symptoms .

Antihypertensive Drug Development

As an antihypertensive drug, 19-epi-Ajmalicine is derived from the root barks of Catharanthus roseus and Rauvolfia serpentina. It exhibits significant antihypertensive properties, making it a popular choice for the treatment of high blood pressure. Its efficacy in this area makes it a valuable compound for further drug development and optimization .

Metabolic Engineering

The biosynthesis pathway of 19-epi-Ajmalicine has been analyzed for metabolic regulation, which is crucial for metabolic engineering approaches aimed at increasing its production. By understanding the flux of ajmalicine through the metabolic pathway, researchers can identify regulatory genes that control its synthesis, which can be targeted to enhance production in both homologous and heterologous systems .

Antimicrobial Activity

19-epi-Ajmalicine has shown potential antimicrobial activity, which could be harnessed for the development of new antimicrobial agents. Its ability to combat microbial infections adds to its versatility as a compound of interest in pharmacological research .

Cytotoxicity Studies

This compound has been involved in cytotoxicity studies, which are essential for understanding its effects on cancer cells. The results of such studies can lead to the development of new cancer therapies that utilize 19-epi-Ajmalicine’s cytotoxic properties to target and destroy cancer cells .

Central Nervous System Depressant

19-epi-Ajmalicine has central depressant activities, which could be beneficial in the development of treatments for disorders characterized by excessive neural activity. Its depressant effect on the central nervous system indicates its potential use in sedatives or treatments for conditions like epilepsy .

Antioxidant Properties

The compound also exhibits antioxidant activities, which are important for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression .

Enzyme Inhibition

19-epi-Ajmalicine has been studied for its enzyme inhibition properties, particularly in relation to enzymes like monoamine oxidase-B (MAO-B) and β-site amyloid cleaving enzyme (BACE-1). Inhibiting these enzymes can be a strategy for treating various neurological disorders, including AD .

Mechanism of Action

Target of Action

19-epi-Ajmalicine, also known as Mayumbine, is a heteroyohimbine-type alkaloid . It is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . Like corynanthine, it acts as a α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors . This suggests that the primary targets of 19-epi-Ajmalicine are α1 and α2-adrenergic receptors.

Mode of Action

The mode of action of 19-epi-Ajmalicine involves its interaction with α1 and α2-adrenergic receptors. As an antagonist, it binds to these receptors and inhibits their activity . This interaction changes the shape and threshold of cardiac action potentials , which can lead to alterations in heart rhythm.

Biochemical Pathways

The biosynthesis of 19-epi-Ajmalicine involves a complex pathway that includes several biochemical reactions and key enzymes . The pathway starts with the formation of strictosidine aglycone, a common biosynthetic intermediate for many indole alkaloids . An enzyme called tetrahydroalstonine synthase (THAS) then uses cathenamine as a substrate and NADPH as a cofactor to form 19-epi-Ajmalicine .

Pharmacokinetics (ADME Properties)

It is known that ajmalicine, a closely related compound, has potent sodium channel blocking effects and a very short half-life , which suggests that 19-epi-Ajmalicine may have similar properties

Result of Action

The molecular and cellular effects of 19-epi-Ajmalicine’s action are primarily related to its antagonistic activity on α1 and α2-adrenergic receptors. By inhibiting these receptors, 19-epi-Ajmalicine can alter cardiac action potentials and potentially improve abnormal heart rhythms .

Action Environment

The action, efficacy, and stability of 19-epi-Ajmalicine can be influenced by various environmental factors. For instance, the production of 19-epi-Ajmalicine in plants can be affected by factors such as soil quality, temperature, and light conditions . In the human body, factors such as pH, temperature, and the presence of other substances can influence the action and efficacy of 19-epi-Ajmalicine.

Safety and Hazards

The safety data sheet for Mayumbine suggests that it may pose certain hazards, although the specific details are not provided in the search results .

properties

IUPAC Name

methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XIEZEKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316603
Record name 19-Epiajmalicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-epi-Ajmalicine

CAS RN

25532-45-0
Record name 19-Epiajmalicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25532-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-epi-Ajmalicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Epiajmalicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Mayumbine?

A1: Mayumbine exhibits high affinity binding to benzodiazepine receptors in the rat brain. [] Specifically, it inhibits the binding of 3H-diazepam, a known benzodiazepine, to the benzodiazepine sites within the rat GABAA receptor complex. [] This suggests that Mayumbine might exert its effects by modulating GABAergic neurotransmission.

Q2: What is known about the structure of Mayumbine?

A2: While the provided abstracts don't offer the molecular formula or weight of Mayumbine, they do shed light on its structure. Mayumbine is classified as a heteroyohimbine, a type of oxindole alkaloid. [, ] Research focusing on the stereochemistry of Mayumbine and related oxindole alkaloids provides further structural insights. [] One study confirms the identity of Mayumbine as epi-19 ajmalicine. []

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